A Comprehensive Technical Guide to Nimustine Hydrochloride
A Comprehensive Technical Guide to Nimustine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nimustine Hydrochloride (ACNU), a nitrosourea-based alkylating agent with significant antineoplastic activity. This document covers its chemical structure, mechanism of action, relevant signaling pathways, and detailed experimental protocols from key studies.
Chemical Structure and Properties
Nimustine Hydrochloride is the hydrochloride salt of nimustine.[1] Its chemical name is 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea hydrochloride.[2] It is a white to light-yellow crystalline powder.[2] Structurally, it is a derivative of chloroethylnitrosourea (CENU).[3] The presence of the nitrosourea group is critical to its cytotoxic activity. The molecule is achiral and has no defined stereocenters.[4]
Quantitative Data
The key quantitative properties of Nimustine Hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C9H14Cl2N6O2 | [1][4][5] |
| Molecular Weight | 309.15 g/mol | [1][4][5] |
| Monoisotopic Mass | 308.0555291 Da | [1][5] |
| CAS Number | 55661-38-6 | [1][5][6] |
| Solubility in DMSO | 55 mg/mL (177.91 mM) | [7] |
| UV max (0.04N HCl) | 245 nm |
Mechanism of Action
Nimustine Hydrochloride is an alkylating agent that exerts its antineoplastic effects primarily through its interaction with DNA.[8][9] The core mechanism involves the following key steps:
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Alkylation and DNA Cross-Linking: As a nitrosourea compound, nimustine alkylates and cross-links DNA.[1][9] This action results in the formation of covalent bonds with the DNA of cancer cells, leading to inter-strand crosslinks (ICLs) and DNA double-strand breaks (DSBs).[6][8][10]
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Inhibition of DNA Replication and Transcription: The resulting DNA damage, particularly the cross-linking of DNA strands, prevents the separation of the strands. This is a critical step for both DNA replication and transcription, and its inhibition halts these vital cellular processes.[8]
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Induction of Apoptosis: By interfering with DNA replication and transcription, nimustine effectively induces cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.[8]
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Inhibition of DNA Repair: Nimustine Hydrochloride can also suppress DNA repair mechanisms within tumor cells, which enhances its cytotoxic effects by preventing the cancer cells from repairing the induced DNA damage.[11]
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Blood-Brain Barrier Penetration: A key characteristic of nimustine is its high lipophilicity, which allows it to effectively cross the blood-brain barrier. This makes it particularly valuable for the treatment of brain tumors, such as malignant gliomas.[2][8][11]
Signaling Pathways
Nimustine Hydrochloride's interaction with DNA activates the DNA Damage Response (DDR) signaling pathway.[6][10] This, in turn, can activate the p38 MAPK/JNK signaling pathway, which is involved in promoting apoptosis.[6][10] Studies have shown that nimustine treatment leads to the upregulation of the BH3-only protein BIM, the activation of caspases, and the phosphorylation of c-Jun, all of which are components of the apoptotic signaling cascade.[6][10]
Caption: Signaling pathway of Nimustine Hydrochloride leading to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments involving Nimustine Hydrochloride are provided below.
5.1 In Vivo Study: Convection-Enhanced Delivery (CED) in a Rodent Brain Tumor Model
This protocol describes the local delivery of Nimustine Hydrochloride to brain tumors in rats to assess its distribution and efficacy.[12][13][14]
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Animal Model and Cell Lines: Male Fischer 344 rats (6-8 weeks old) were used.[12][14] The 9L rat gliosarcoma cell line was used to establish intracranial tumors.[12][13] Human glioblastoma cell lines such as U87, U251, and T98 were also utilized for in vitro components of the study.[12]
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Preparation of Nimustine Hydrochloride (ACNU) Solution: ACNU was diluted with 0.9% saline to a concentration of 1 mg/mL for treating the intracranial tumors.[12] For distribution studies, radiolabeled ¹⁴C-ACNU with a specific activity of 15 MBq/mg was used.[12][13][14]
-
Convection-Enhanced Delivery (CED) Procedure: Seven days after the establishment of the 9L intracranial tumor, rats received a single CED of either saline (control) or the ACNU solution.[12][14] For biodistribution analysis, a single dose of 0.02 mg of ¹⁴C-ACNU in 20 µL was administered.[12][13][14]
-
Analysis of Drug Distribution:
-
Mass Spectrometry Imaging (MSI): To visualize ACNU distribution in the brain tissue, MSI was performed at a spatial resolution of 75 µm.[13]
-
Quantitative Autoradiography: For systemic biodistribution, whole-body sections of 30 µm thickness were prepared from rats treated with ¹⁴C-ACNU at various time points. These sections were exposed to an imaging plate for visualization.[12][14]
-
-
Immunofluorescence Staining: To evaluate the immune response, brain sections were obtained 7 days after CED. Infiltration of CD4+ and CD8+ T-cells in the tumor sites was detected using immunofluorescence staining with anti-CD4 and anti-CD8 antibodies.[12][14]
5.2 Phase I Clinical Trial: CED of Nimustine Hydrochloride for Recurrent Brainstem Glioma
This protocol outlines a dose-escalation study to determine the safety and tolerability of CED of ACNU in human patients.[15]
-
Study Design: A prospective, open-label, non-randomized, dose/concentration-escalation Phase I trial.[15]
-
Patient Population: Patients with recurrent brainstem gliomas.[15]
-
Dose Escalation: Patients received a 7 mL infusion of ACNU at escalating concentrations. The starting dose was 0.25 mg/mL, with subsequent levels at 0.5 mg/mL and 0.75 mg/mL.[15] Three new patients were enrolled at each dose level.[15]
-
Drug Administration and Monitoring:
-
Endpoint: The primary endpoint was to determine the maximum tolerated dose based on the incidence of dose-limiting toxicities.[15] The recommended dosage from this trial was 0.75 mg/mL.[15]
Caption: Workflow for preclinical and clinical evaluation of Nimustine via CED.
References
- 1. Nimustine Hydrochloride | C9H14Cl2N6O2 | CID 91657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-api.com [alfa-api.com]
- 3. Nimustine hydrochloride: the first crystal structure determination of a 2-chloroethyl-N-nitrosourea hydrochloride derivative by X-ray powder diffraction and solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nimustine Hydrochloride | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]
- 8. What is Nimustine Hydrochloride used for? [synapse.patsnap.com]
- 9. Facebook [cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Page loading... [wap.guidechem.com]
- 12. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 13. Local Delivery of Nimustine Hydrochloride against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Phase I trial of convection-enhanced delivery of nimustine hydrochloride (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
